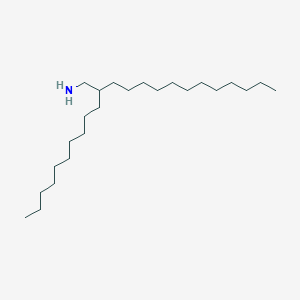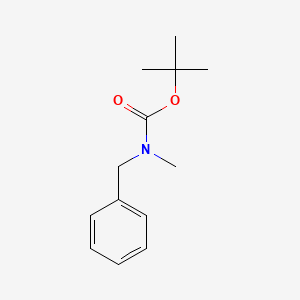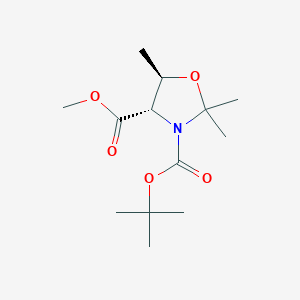
1-Tetradecanamine, 2-decyl-
Vue d'ensemble
Description
1-Tetradecanamine, 2-decyl- is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the analysis of similar long-chain amines and their derivatives. The papers focus on the electronic structures and thermolyses of cyclic and acyclic tetrazenes , as well as the structures of ferrocenium salts with long alkyl chains . These studies can help infer the behavior and characteristics of 1-Tetradecanamine, 2-decyl- by analogy.
Synthesis Analysis
The synthesis of 1-Tetradecanamine, 2-decyl- is not explicitly covered in the provided papers. However, the synthesis of related compounds, such as the ferrocenium salts discussed in paper , involves the interdigitation of long alkyl chains. This suggests that the synthesis of long-chain amines like 1-Tetradecanamine, 2-decyl- may also involve complex interactions between hydrocarbon chains, potentially affecting the overall yield and purity of the compound.
Molecular Structure Analysis
While the molecular structure of 1-Tetradecanamine, 2-decyl- is not directly analyzed in the papers, the structure of related compounds such as the ferrocenium salts with long alkyl chains is examined. These structures are characterized by layered materials with alternating ionic and low-dielectric domains, which could be relevant when considering the molecular structure of 1-Tetradecanamine, 2-decyl-. The presence of long alkyl chains in these compounds suggests that 1-Tetradecanamine, 2-decyl- may also exhibit significant van der Waals interactions, affecting its molecular conformation and stability.
Chemical Reactions Analysis
The papers provided do not discuss the chemical reactions of 1-Tetradecanamine, 2-decyl-. However, the study of the thermolyses of cyclic and acyclic tetrazenes provides insights into the stability and decomposition pathways of nitrogen-containing compounds. This information could be extrapolated to predict the reactivity and potential decomposition products of 1-Tetradecanamine, 2-decyl- under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Tetradecanamine, 2-decyl- are not directly addressed in the papers. Nonetheless, the properties of similar compounds, such as the ferrocenium salts , which exhibit rapid anion diffusion through channels in their structure, suggest that 1-Tetradecanamine, 2-decyl- may also display unique transport properties. The long alkyl chains in these compounds are likely to contribute to their hydrophobic nature and could influence their solubility and melting points.
Applications De Recherche Scientifique
-
Thermophysical Properties Research
- Application: 1-Tetradecanamine has been studied for its thermophysical properties .
- Method: The methods involve experimental measurements and computational simulations to determine properties like heat capacity, thermal conductivity, and density .
- Results: The results contribute to the understanding of the compound’s behavior under different conditions, which can be useful in various scientific and industrial applications .
-
Inhibitor of N-acylethanolamine-hydrolyzing acid amidase
- Application: Tetradecanamine is used as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase .
- Method: It’s used in biochemical assays to study the enzyme’s function and its role in biological processes .
- Results: The results can provide insights into the enzyme’s mechanism and potential therapeutic applications .
-
Manufacture of Cationic Surface-Active Agents
- Application: Tetradecanamine is used as an intermediate for the manufacture of cationic surface-active agents .
- Method: It’s used in chemical synthesis processes to produce these agents .
- Results: The resulting agents can be used in various applications, such as detergents, emulsifiers, and dispersants .
-
Germicides
-
Emulsifying Agent
-
Antistatic Agent
-
Foaming Agent
- Application: Decyltetradecylamine oxide is used as a foaming agent .
- Method: It’s used in the formulation of products to promote the formation of foam .
- Results: The resulting products can have improved foaming properties, which can be useful in various applications such as detergents and cleaning products .
-
Foam Stabilizing Agent
-
Thickening Agent
-
Cleansing Agent
-
Softening Agent
-
Foam Boosting Agent
Orientations Futures
Propriétés
IUPAC Name |
2-decyltetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVFBNAUMXKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452806 | |
| Record name | 1-Tetradecanamine, 2-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecanamine, 2-decyl- | |
CAS RN |
62281-07-6 | |
| Record name | 2-Decyl-1-tetradecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62281-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetradecanamine, 2-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Decyltetradecan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















